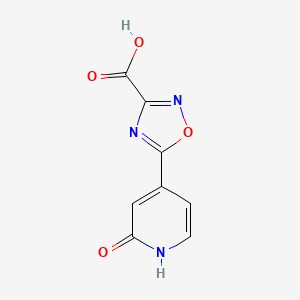![molecular formula C9H11N3O B13069706 5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile](/img/structure/B13069706.png)
5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile is a chemical compound with the molecular formula C₉H₁₁N₃O and a molecular weight of 177.2 g/mol . This compound is a pyridine derivative, characterized by the presence of a hydroxypropylamino group at the 5-position and a carbonitrile group at the 2-position of the pyridine ring. It is known for its unique reactivity and selectivity, making it valuable in various research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with 2-amino-1-propanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-amino-1-propanol displaces the chlorine atom on the pyridine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of acylated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropylamino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridinecarbonitrile:
Pyrimidine-5-carbonitrile derivatives: These compounds have a similar carbonitrile group but differ in the ring structure and substitution pattern, leading to distinct biological activities.
Uniqueness
5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile is unique due to the presence of both the hydroxypropylamino and carbonitrile groups, which confer specific reactivity and selectivity. This makes it a valuable compound for targeted synthesis and research applications .
Eigenschaften
Molekularformel |
C9H11N3O |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
5-(2-hydroxypropylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H11N3O/c1-7(13)5-11-9-3-2-8(4-10)12-6-9/h2-3,6-7,11,13H,5H2,1H3 |
InChI-Schlüssel |
CRABFYRLNQUVFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC1=CN=C(C=C1)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


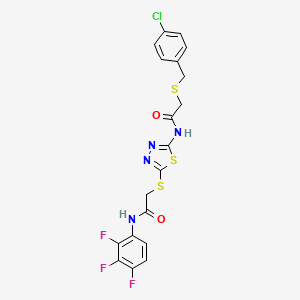
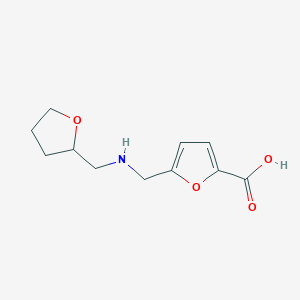
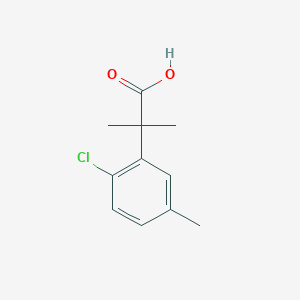
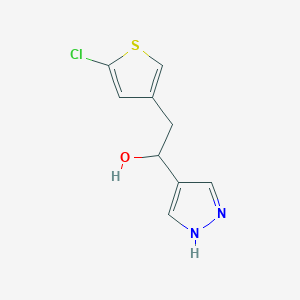
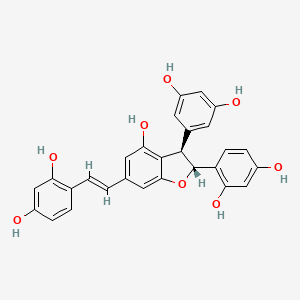
![2-Fluoro-2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13069647.png)
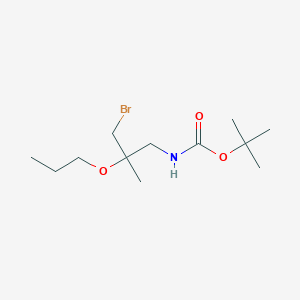
![Imidazo[1,2-a]pyridin-2-ylmethyl acetate](/img/structure/B13069666.png)
![ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13069673.png)

![N-[5-(aminomethyl)pyridin-2-yl]propanamide](/img/structure/B13069684.png)
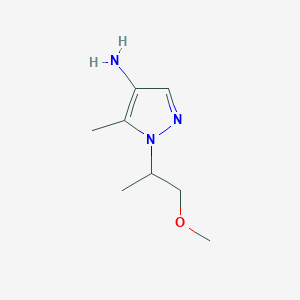
![2-(Ethylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13069693.png)
